6-(4-Pyridinyl)-9H-purine
Overview
Description
Pyridine is a valuable nitrogen-based heterocyclic compound . It’s present in many naturally occurring bioactive compounds and is widely used in drug designing and development in pharmaceuticals, as well as a precursor to agrochemicals and chemical-based industries .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .Molecular Structure Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand .Chemical Reactions Analysis
Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties .Physical And Chemical Properties Analysis
Pyridine is a valuable nitrogen-based heterocyclic compound . It also possesses some unique optical properties .Scientific Research Applications
Antimycobacterial Agents : Thio analogs of purine, including certain 6-thio-substituted purine analogs, have shown moderate to good inhibitory activity against Mycobacterium tuberculosis. This suggests potential applications in antimycobacterial therapies (Pathak et al., 2004).
Anticancer Activity : Research on 9-amino-9H-purine-6(1H)-thione derivatives, synthesized from 9-amino-6-(methylthio)-9H-purine, investigated their potential anticancer properties. However, these compounds did not show activity against L1210 leukemia cells, suggesting the specific activity of simpler 9-aminopurines (Temple et al., 1975).
Synthesis of Pyrimidino[5,4-d]pyrimidines : A study demonstrated the synthesis of 6-cyano-9-substituted-9H-purines and their conversion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. This indicates potential applications in developing novel compounds with various biological activities (Al‐Azmi et al., 2001).
Antituberculosis Drug Development : Synthesis and screening of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines for activity against Mycobacterium tuberculosis revealed potential for developing antituberculosis drugs. Particularly, compounds with chlorine atoms in the purine 2-position showed enhanced activity (Bakkestuen et al., 2005).
Nucleotide Pattern Modification in Plants : 6-Substituted purines, such as 6-furfurylaminopurine (kinetin), induced specific changes in the nucleotide pattern of pea root tissue, suggesting applications in plant biology and agriculture (Brown & Cassells, 1971).
Anticonvulsant Agents : A study on 9-alkyl-6-substituted-purines indicated that compounds with a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine showed potent anticonvulsant activity. This opens avenues for new classes of anticonvulsant agents (Kelley et al., 1988).
Antiinflammatory Activity : Substituted analogues of 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones demonstrated antiinflammatory activity in the adjuvant-induced arthritis rat model. This suggests their potential use as antiinflammatory agents (Kaminski et al., 1989).
Metabolic Fate Studies : Investigations into the metabolic fate of 6-mercaptopurine in mice, an analog of purine, provided insights into its potential as a chemotherapeutic agent (Elion et al., 1954).
Future Directions
properties
IUPAC Name |
6-pyridin-4-yl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-3-11-4-2-7(1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVSLWREXFCGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)-7H-purine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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